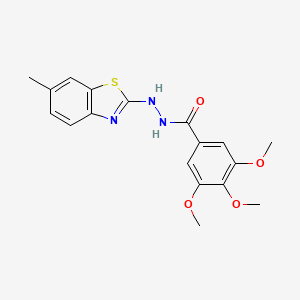

3,4,5-trimethoxy-N'-(6-methyl-1,3-benzothiazol-2-yl)benzohydrazide

Description

3,4,5-Trimethoxy-N'-(6-methyl-1,3-benzothiazol-2-yl)benzohydrazide is a synthetic benzohydrazide derivative featuring a 3,4,5-trimethoxyphenyl core linked to a 6-methylbenzothiazole moiety via a hydrazide bridge. This compound has demonstrated potent anticancer activity, particularly against leukemia (K-562, REH), cervical carcinoma (HeLa), and T-cell leukemia (CEM) cell lines, with submicromolar IC50 values .

Properties

IUPAC Name |

3,4,5-trimethoxy-N'-(6-methyl-1,3-benzothiazol-2-yl)benzohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O4S/c1-10-5-6-12-15(7-10)26-18(19-12)21-20-17(22)11-8-13(23-2)16(25-4)14(9-11)24-3/h5-9H,1-4H3,(H,19,21)(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLYZEFVCQFKMTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(S2)NNC(=O)C3=CC(=C(C(=C3)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethoxy-N’-(6-methyl-1,3-benzothiazol-2-yl)benzohydrazide typically involves the condensation of 3,4,5-trimethoxybenzohydrazide with 6-methyl-2-benzothiazolyl chloride under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide or potassium carbonate to facilitate the reaction.

Industrial Production Methods

On an industrial scale, the synthesis may involve more efficient and scalable methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure higher yields and purity of the final product while minimizing the production time and cost.

Chemical Reactions Analysis

Types of Reactions

3,4,5-trimethoxy-N’-(6-methyl-1,3-benzothiazol-2-yl)benzohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Conditions for substitution reactions vary depending on the substituent being introduced, but common reagents include halogens, acids, and bases.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

-

Anticancer Activity

Several studies have indicated that compounds containing benzothiazole derivatives exhibit significant anticancer properties. Research has shown that 3,4,5-trimethoxy-N'-(6-methyl-1,3-benzothiazol-2-yl)benzohydrazide can induce apoptosis in cancer cells through various mechanisms such as the activation of caspases and the generation of reactive oxygen species (ROS) . -

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against a range of pathogens. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antimicrobial agents to combat resistant strains . -

Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This could have implications for treating diseases characterized by chronic inflammation .

Agricultural Applications

-

Pesticidal Activity

The benzothiazole structure is known to enhance the pesticidal properties of compounds. Preliminary studies have shown that 3,4,5-trimethoxy-N'-(6-methyl-1,3-benzothiazol-2-yl)benzohydrazide exhibits herbicidal activity against certain weed species, making it a candidate for developing new herbicides . -

Plant Growth Regulation

Research has suggested that this compound may act as a plant growth regulator. It can enhance seed germination and promote root development in various plant species .

Material Science Applications

-

Polymer Development

The incorporation of benzothiazole derivatives into polymer matrices can improve thermal stability and mechanical properties. Studies are ongoing to explore the use of 3,4,5-trimethoxy-N'-(6-methyl-1,3-benzothiazol-2-yl)benzohydrazide as an additive in polymer formulations to enhance their performance . -

Dyes and Pigments

The vibrant color characteristics associated with benzothiazole compounds make them suitable for use in dyes and pigments. This compound's application in the textile industry is being investigated to develop colorants with better fastness properties .

Case Studies

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxy-N’-(6-methyl-1,3-benzothiazol-2-yl)benzohydrazide involves its interaction with specific molecular targets and pathways. The trimethoxyphenyl group is known to interact with enzymes and receptors, potentially inhibiting their activity. The benzothiazole moiety may also contribute to the compound’s biological activity by binding to specific proteins or DNA.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzothiazole-Containing Analogs

N'-(Substituted Benzylidene)-6-Methylbenzothiazole Derivatives

Compounds such as N'-(2-chlorobenzylidene)-2-[(6-methyl-1,3-benzothiazol-2-yl)amino]pyridine-3-carbohydrazide (5b) and N'-(4-chlorobenzylidene)-2-[(6-methyl-1,3-benzothiazol-2-yl)amino]pyridine-3-carbohydrazide (5c) () share the 6-methylbenzothiazole motif but incorporate pyridine-carbohydrazide scaffolds. In contrast, the target compound’s benzohydrazide backbone and 3,4,5-trimethoxy substitution likely enhance lipophilicity and apoptosis-inducing potency.

2-[2-(1,3-Benzothiazol-2-yl)Hydrazino]Acetamides

Derivatives like 2-[2-(1,3-benzothiazol-2-yl)hydrazino]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide () replace the trimethoxyphenyl group with acetamide chains. These compounds are primarily evaluated for anti-inflammatory and antibacterial activities, underscoring the critical role of the 3,4,5-trimethoxyphenyl moiety in conferring anticancer specificity .

Quinazoline and Benzimidazole Derivatives

3,4,5-Trimethoxy-N'-[Quinazolin-4(3H)-Ylidene]Benzohydrazide (3.20)

This quinazoline-based analog () demonstrates broad-spectrum anticancer activity with a GI50 of 2.29 μM (MG_MID), showing particular efficacy against NSCLC (NCI-H522, GI50 = 0.34 μM) and ovarian cancer (OVCAR-3, GI50 = 0.33 μM). However, its potency is lower than the target compound’s submicromolar activity, suggesting the benzothiazole moiety enhances target binding or cellular uptake .

N'-(Substituted Benzylidene)-4-(5-Methyl-1H-Benzimidazol-2-yl)Benzohydrazides (3a–3b)

These derivatives () replace benzothiazole with benzimidazole, resulting in structurally distinct cores. While synthetic pathways are similar (condensation of hydrazides with aldehydes), their biological data are unreported, limiting direct comparisons .

Trimethoxyphenyl-Containing Analogs

3,4,5-Trimethoxy-N'-[5-Methyl-2-Oxo-1,2-Dihydro-3H-Indol-3-Ylidene]Benzohydrazide (5t)

This indole-based derivative () shares the 3,4,5-trimethoxyphenyl group and exhibits comparable apoptosis-inducing mechanisms. However, its benzothiazole-free structure may reduce specificity for certain cancer cell lines, as activity data are less comprehensive .

3,4,5-Trimethoxy-N'-(3-Methoxyphenyl)Methylene Benzohydrazide

A structurally simplified analog () lacks the benzothiazole ring but retains the trimethoxyphenyl group.

Biological Activity

3,4,5-trimethoxy-N'-(6-methyl-1,3-benzothiazol-2-yl)benzohydrazide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on various research findings.

- Molecular Formula : C18H18N2O4S

- Molecular Weight : 358.41 g/mol

- CAS Number : [Not specified in the sources]

Synthesis

The synthesis of 3,4,5-trimethoxy-N'-(6-methyl-1,3-benzothiazol-2-yl)benzohydrazide typically involves the reaction of 3,4,5-trimethoxybenzohydrazide with 6-methyl-1,3-benzothiazole derivatives. The method often employs various solvents and reagents to optimize yield and purity.

Antiproliferative Activity

Research indicates that derivatives of benzothiazoles exhibit significant antiproliferative effects against various cancer cell lines. For instance, in vitro studies using the MTT assay have shown that certain analogs possess IC50 values ranging from 0.2 to 1.8 µM against prostate cancer cells (PC3) . Table 1 summarizes the antiproliferative activities of selected compounds.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 2a | PC3 | 0.2 |

| 2b | PC3 | 1.8 |

| 2c | PC3 | 0.2 |

| 2f | PC3 | 1.2 |

| 3l | PC3 | 1.7 |

| 3m | PC3 | 0.3 |

Antimicrobial Activity

The antimicrobial properties of benzothiazole derivatives have been evaluated against various pathogens. In studies where the compound was tested at a concentration of 50 mg/ml, it demonstrated moderate-to-potent activity against Staphylococcus aureus, Escherichia coli, and Candida tropicalis . These findings suggest potential applications in treating bacterial and fungal infections.

Antioxidant Activity

In addition to its antiproliferative and antimicrobial properties, the compound has shown antioxidant activity. Studies indicate that certain analogs effectively inhibit melanin production by targeting intracellular tyrosinase activity in B16F10 cells, which is crucial for skin pigmentation . This suggests a possible role in treating hyperpigmentation disorders.

Case Studies

A notable study explored the efficacy of various benzothiazole derivatives in inhibiting tyrosinase activity. Compounds were tested for their ability to reduce melanin production in murine melanoma cells (B16F10). The results indicated that selected compounds significantly inhibited cellular tyrosinase activity without exhibiting cytotoxic effects at concentrations below 20 µM .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.